molecular formula C19H12ClNO B13058202 4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one

4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one

Cat. No.: B13058202
M. Wt: 305.8 g/mol
InChI Key: SLXYHCXMXLUTEL-RVDMUPIBSA-N
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Description

4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-chloro-2,3-dihydro-1H-indol-2-one with naphthalen-1-ylmethylidene. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol . The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

(3E)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C19H12ClNO/c20-16-9-4-10-17-18(16)15(19(22)21-17)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,21,22)/b15-11+

InChI Key

SLXYHCXMXLUTEL-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C4=C(C=CC=C4Cl)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C4=C(C=CC=C4Cl)NC3=O

Origin of Product

United States

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